

# Toxicological Profile of Isofenphos in Mammals: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Isofenphos*

Cat. No.: *B1672234*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the organophosphate insecticide **isofenphos** in mammalian species. The information is compiled from a range of scientific studies and regulatory assessments to support research, safety evaluation, and drug development activities.

## Executive Summary

**Isofenphos** is a broad-spectrum insecticide that elicits its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous, respiratory, and cardiovascular systems. The toxicity of **isofenphos** varies depending on the route of exposure, with oral and inhalation routes being the most potent. This guide summarizes the key toxicological endpoints for **isofenphos**, including acute, subchronic, and chronic toxicity, as well as its metabolism, genotoxicity, carcinogenicity, and reproductive and developmental effects in various mammalian models.

## Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity values for **isofenphos** across different mammalian species and exposure routes.

Table 1: Acute Toxicity of **Isofenphos**

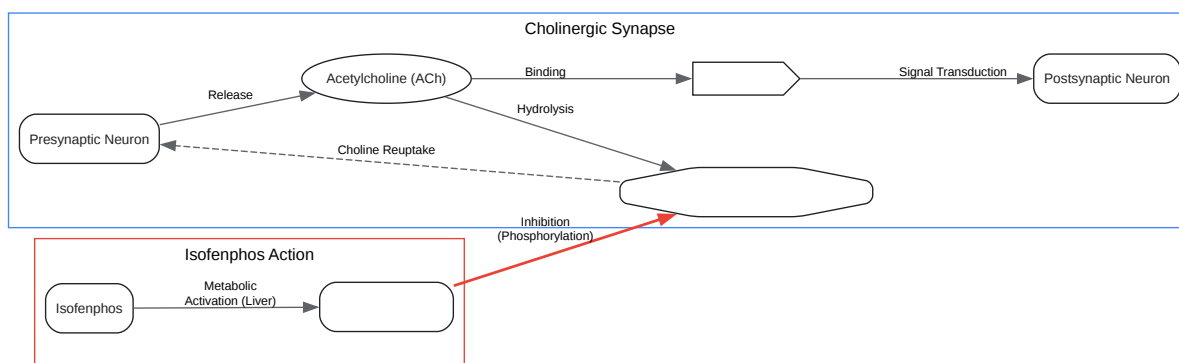
Species	Route	Parameter	Value	Reference
Rat	Oral	LD50	28 - 38 mg/kg	[1]
Mouse	Oral	LD50	91.3 - 127 mg/kg	[1]
Rat	Dermal	LD50	188 mg/kg	[1]
Rabbit	Dermal	LD50	162 - 315 mg/kg	[1]
Rat	Inhalation	LC50 (4h)	0.144 - 1.3 mg/L	[1]
Hamster	Inhalation	LC50 (4h)	0.23 mg/L	[1]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of **Isofenphos**

Species	Study Duration	Route	NOAEL	LOAEL	Endpoint	Reference
Rat	2 Years	Oral (diet)	1 mg/kg/day	-	No effect on cholinesterase activity	[1]
Dog	3 Months	Oral (diet)	1 mg/kg/day	-	No compound-related effects	[1]
Rat	3 Generations	Oral (diet)	0.05 mg/kg/day	0.5 mg/kg/day	Reproductive success	[1]
Rat	Gestation	Oral	3 mg/kg/day	-	No teratogenic effects	[1]
Rabbit	Gestation	Oral	5 mg/kg/day	-	No teratogenic effects	[1]

## Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of **isofenphos** toxicity is the inhibition of acetylcholinesterase (AChE) in the central and peripheral nervous systems. **Isofenphos**, after metabolic activation to its oxygen analog (**isofenphos-oxon**), acts as a potent inhibitor of AChE. The oxon phosphorylates a serine hydroxyl group in the active site of the enzyme, rendering it inactive. This inactivation leads to the accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent toxic signs.

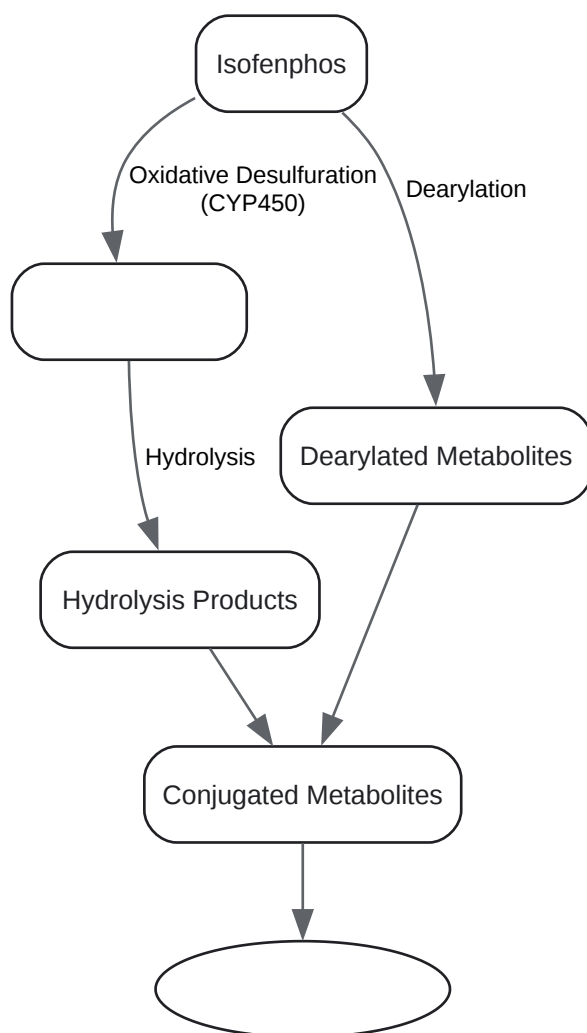


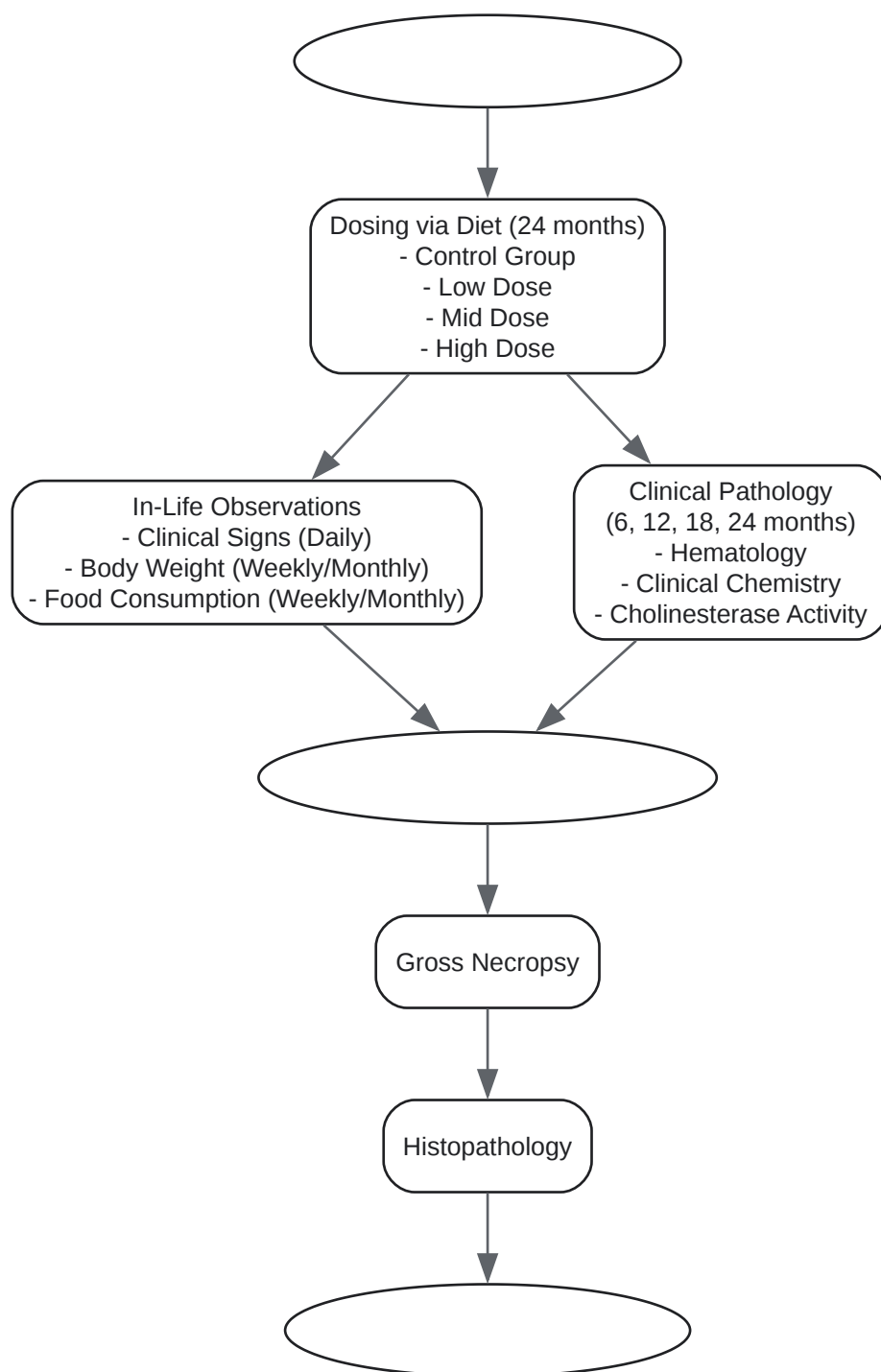
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Mechanism of Acetylcholinesterase Inhibition by **Isofenphos**.

## Metabolism

**Isofenphos** is rapidly metabolized in mammals, primarily in the liver. The main metabolic pathways involve oxidative desulfuration to the highly toxic oxygen analog (**isofenphos-oxon**), dearylation, and hydrolysis. The metabolites are then conjugated and primarily excreted in the urine.





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## References

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